N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a methoxyphenyl group, and a hexahydroazepinoquinazolin moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide typically involves multiple steps, including the formation of the hexahydroazepinoquinazolin core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Hexahydroazepinoquinazolin Core: This step often involves the condensation of tryptamine derivatives with aldehydes or ketones, followed by cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may serve as a probe to study biological processes, particularly those involving its specific functional groups.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide include:
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide .
- Various quinazolin derivatives that share structural similarities and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the hexahydroazepinoquinazolin core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N4O5 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]acetamide |
InChI |
InChI=1S/C24H26N4O5/c1-15(29)25-16-7-10-21(32-2)20(12-16)27-23(30)14-33-17-8-9-19-18(13-17)24(31)28-11-5-3-4-6-22(28)26-19/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,25,29)(H,27,30) |
InChI Key |
RIDBMXLQQXTAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=C(C=C2)N=C4CCCCCN4C3=O |
Origin of Product |
United States |
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